N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine

Catalog No.
S12645054
CAS No.
M.F
C20H18N4
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]py...

Product Name

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]pyridin-2-amine

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H18N4/c1-14-19(15-8-2-3-9-16(15)23-14)20(17-10-4-6-12-21-17)24-18-11-5-7-13-22-18/h2-13,20,23H,1H3,(H,22,24)

InChI Key

PWDICYFTCVZFHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=N4

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine is a complex organic compound characterized by its unique structural features, which include an indole moiety and two pyridine rings. The compound's molecular formula is C18H20N4C_{18}H_{20}N_4, and it has a molecular weight of approximately 296.38 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. Indoles are aromatic heterocycles that contain a fused benzene and pyrrole ring, making them significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.

The chemical reactivity of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine can be attributed to its functional groups, particularly the amine and the indole structure. Typical reactions may include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, which can modify the compound's properties.
  • Condensation Reactions: The presence of the indole moiety allows for potential condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

The biological activity of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine has been explored in various studies. Indole derivatives are known for their antiviral, anticancer, anti-inflammatory, and antimicrobial properties. Specifically, compounds with similar structures have shown:

  • Anticancer Activity: Indole derivatives often exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects: Many indoles demonstrate activity against bacterial and fungal pathogens.
  • Neuroprotective Properties: Some studies suggest that indole compounds may protect neuronal cells from oxidative stress.

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine can be achieved through several synthetic routes:

  • Condensation Reactions: Starting with 2-methylindole and pyridine derivatives, condensation reactions can form the desired compound.
  • Multi-step Synthesis: A multi-step approach involving the protection of functional groups, followed by selective deprotection and coupling reactions, can also be employed to achieve higher yields and purity.
  • Catalytic Methods: Utilizing transition metal catalysts can enhance reaction efficiency and selectivity during synthesis.

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Biochemical Research: To study the mechanisms of action of indole derivatives in biological systems.
  • Material Science: Potential use in creating novel materials due to its unique electronic properties.

Interaction studies involving N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine focus on its binding affinity to various biological targets, including receptors and enzymes:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors involved in cancer pathways or neurotransmission.
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor for enzymes that play critical roles in disease progression.

Several compounds share structural characteristics with N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine, including:

Compound NameMolecular FormulaKey Features
1-MethylindoleC9H9NSimple indole structure; less complex than the target compound
4-PyridylindoleC10H8N2Contains pyridine; used in neuropharmacology
5-FluoroindoleC8H6FNFluorinated variant; known for enhanced biological activity

Uniqueness

The uniqueness of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-y)methyl]pyridin-2-amines lies in its dual-pyridine structure combined with an indole moiety, providing distinct electronic properties and potential interactions that differ from simpler analogs like 1-methylindole or 4-pyridylindole.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

314.153146591 g/mol

Monoisotopic Mass

314.153146591 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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